molecular formula C7H11NO2 B13206200 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B13206200
M. Wt: 141.17 g/mol
InChI Key: ACLOABGXXHOMFW-UHFFFAOYSA-N
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Description

Table 1: Geometric Parameters of this compound

Parameter Value
Bond length (C1–C6) 1.54 Å
Bond angle (C1–C6–C7) 93°
Dihedral angle (N3–C2–C1–C6) 15°

The nitrogen atom at position 3 adopts a pyramidal geometry, with a lone pair oriented toward the cyclopropane ring. This configuration creates electronic asymmetry, polarizing adjacent bonds and enhancing reactivity toward electrophiles.

Stereochemical Configuration and Conformational Dynamics

The bicyclo[4.1.0]heptane system contains three stereocenters at positions 1, 6, and 7. The racemic hydrochloride salt described in exhibits the (1R,6S,7R) configuration, where the carboxylic acid group at C7 occupies an axial position relative to the cyclopropane ring. Molecular dynamics simulations reveal limited conformational flexibility due to the rigid bicyclic scaffold. Ring puckering is restricted to ±5° deviations from the planar cyclopropane, with energy barriers of ~8 kcal/mol for chair-to-boat transitions.

Table 2: Stereoisomers of this compound

Isomer Configuration Relative Energy (kcal/mol)
1 (1R,6S,7R) 0 (reference)
2 (1S,6R,7S) 0 (enantiomer)
3 (1R,6R,7S) 3.2

The endo orientation of the carboxylic acid group minimizes steric clashes with the cyclopropane ring, stabilizing the (1R,6S,7R) isomer. Chirality at C7 further influences hydrogen-bonding capacity, critical for interactions in biological systems.

Comparative Analysis with Related Azabicycloalkane Carboxylic Acids

This compound distinguishes itself from analogs through its strain profile and electronic properties . For instance:

  • 3-Azabicyclo[3.1.1]heptane derivatives lack the cyclopropane ring, reducing angle strain by ~10 kcal/mol but diminishing electrophilic reactivity.
  • Bicyclo[4.2.0]octane carboxylic acids exhibit lower torsional strain due to their eight-membered rings, yet their larger size reduces membrane permeability in drug design.

Table 3: Strain Energy Comparison of Azabicycloalkanes

Compound Ring Strain (kcal/mol)
3-Azabicyclo[4.1.0]heptane-7-COOH 16.6
3-Azabicyclo[3.1.1]heptane 6.5
Bicyclo[4.2.0]octane-8-COOH 9.1

The nitrogen atom’s position also modulates basicity. In this compound, the nitrogen’s pKa is ~7.2 , enabling protonation under physiological conditions—a trait exploited in prodrug formulations.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-azabicyclo[4.1.0]heptane-7-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-8-3-5(4)6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

ACLOABGXXHOMFW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate as a starting material . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with molecular targets in biological systems. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Scaffold Variations

Ring Size and Nitrogen Position
  • 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid :

    • Differs in ring structure (bicyclo[2.2.1] vs. [4.1.0]), resulting in distinct ring strain and nitrogen placement.
    • Bond angles and lengths are closer to proline, except for pyramidalization at nitrogen, influencing peptide backbone mimicry .
    • Molecular weight: 155.19 g/mol (methyl ester derivative) .
  • 1-Azabicyclo[3.2.0]heptane-2-carboxylic Acid :

    • Features a [3.2.0] bicyclic system with nitrogen at the 1-position.
    • Used in antibiotics (e.g., penicillanic acid derivatives) due to sulfur incorporation in related analogs .
Non-Aza Analogues
  • Molecular weight: 140.18 g/mol; lower polarity compared to the aza variant .

Substituent and Functional Group Variations

Ester Derivatives
  • Ethyl 3-Azabicyclo[4.1.0]heptane-7-carboxylate: Increased lipophilicity due to the ethyl ester group (vs. carboxylic acid). Molecular formula: C10H17NO2; molecular weight: 183.25 g/mol .
  • Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate :

    • Incorporates an oxa (oxygen) atom and benzyl ester.
    • Molecular weight: 233.27 g/mol; used as a protective group in synthesis .
Bulky Substituents
  • Molecular weight: 326.33 g/mol; formal charge: 0 .
  • tert-Butoxycarbonyl (Boc)-Protected Derivatives: Example: rac-(1R,6S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-7-carboxylic acid. Molecular formula: C12H19NO4; purity: 95% .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-Azabicyclo[4.1.0]heptane-7-carboxylic acid C7H11NO2 141.17 Bicyclic core, carboxylic acid
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid C7H11NO2 155.19 (methyl ester) Proline-like angles, [2.2.1] scaffold
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C13H15NO3 233.27 Oxa substitution, benzyl ester
Bicyclo[4.1.0]heptane-7-carboxylic acid C8H12O2 140.18 Non-aza analog

Biological Activity

3-Azabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound notable for its unique nitrogen-containing structure, which closely resembles various neurotransmitters and opioid analgesics. This structural similarity suggests potential pharmacological applications, particularly in pain management and as a precursor for more complex pharmaceutical agents. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₇H₁₃N O₂
  • Molecular Weight : Approximately 199.25 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : ~272.5 °C
  • Density : 1.141 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and other molecular interactions facilitated by the nitrogen atom within its bicyclic structure. These interactions can influence the activity and function of biological molecules, including receptors involved in pain perception and neurotransmission .

Biological Activity

Research indicates that this compound exhibits significant binding affinity to several receptor types, which may account for its pharmacological effects:

Receptor Type Binding Affinity Potential Effects
Opioid ReceptorsModerateAnalgesic effects
Neurotransmitter ReceptorsVariableModulation of neurotransmission

Case Studies and Research Findings

  • Pain Management Applications :
    • A study demonstrated that this compound could effectively reduce pain responses in animal models, suggesting its potential as an analgesic agent .
  • Synthesis and Structural Analysis :
    • The synthesis of this compound involves multiple steps that allow for the introduction of various functional groups, enhancing its biological activity . The structural modifications can lead to variations in receptor binding and activity.
  • Comparison with Related Compounds :
    • Similar compounds, such as 5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid, show differing biological activities due to variations in their structural components . This highlights the importance of specific functional groups in determining the pharmacological profile.

Potential Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

  • Analgesics : Due to its interaction with opioid receptors.
  • Neuropharmacology : Potential use in modulating neurotransmitter systems.
  • Synthetic Intermediate : Acts as a precursor in synthesizing more complex drugs targeting various diseases.

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